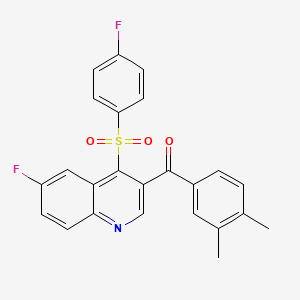
3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-FLUOROBENZENESULFONYL)QUINOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-FLUOROBENZENESULFONYL)QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with various functional groups, including dimethylphenyl, fluorophenyl, and sulfonyl groups. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-FLUOROBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of a base.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction, where the quinoline derivative is treated with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves the coupling of the dimethylphenyl group to the quinoline core, which can be achieved through a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-FLUOROBENZENESULFONYL)QUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-FLUOROBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
- (3,4-Dimethylphenyl)(6-chloro-4-((4-chlorophenyl)sulfonyl)quinolin-3-yl)methanone
- (3,4-Dimethylphenyl)(6-bromo-4-((4-bromophenyl)sulfonyl)quinolin-3-yl)methanone
- (3,4-Dimethylphenyl)(6-iodo-4-((4-iodophenyl)sulfonyl)quinolin-3-yl)methanone
Comparison:
- Uniqueness: The presence of fluorine atoms in 3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-FLUOROBENZENESULFONYL)QUINOLINE imparts unique electronic properties, making it more lipophilic and potentially enhancing its biological activity compared to its chloro, bromo, and iodo analogs.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in chemical reactions due to the strong electron-withdrawing nature of fluorine.
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-[6-fluoro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO3S/c1-14-3-4-16(11-15(14)2)23(28)21-13-27-22-10-7-18(26)12-20(22)24(21)31(29,30)19-8-5-17(25)6-9-19/h3-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAFCWRAHJUJRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














